2-(6-Phenylpyridin-2-yl)acetonitrile
Overview
Description
2-(6-Phenylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 794522-71-7 . It has a molecular weight of 194.24 and its IUPAC name is (6-phenyl-2-pyridinyl)acetonitrile . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile involves a reaction with sodium carbonate and triphenylphosphine in methanol and toluene at 80℃ for 24 hours in an inert atmosphere . Another method involves a reaction with sodium carbonate in ethanol, water, and benzene for 40 hours under heating/reflux conditions .Molecular Structure Analysis
The molecular formula of 2-(6-Phenylpyridin-2-yl)acetonitrile is C13H10N2 . The InChI key is GJXDWKSJFBRDCG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(6-Phenylpyridin-2-yl)acetonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 194.23 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis
2-(6-Phenylpyridin-2-yl)acetonitrile: is utilized as a building block in organic synthesis. It’s involved in cross-coupling reactions, such as the Suzuki reaction, where it can be used to create complex organic molecules. This compound serves as a precursor for synthesizing various heterocyclic compounds that are significant in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, 2-(6-Phenylpyridin-2-yl)acetonitrile is a key intermediate. It’s used in the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been studied for anti-fibrotic activities and could be developed into new anti-fibrotic drugs .
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. Its phenylpyridine moiety is crucial for creating ligands that can bind to metals, forming complexes with interesting photophysical properties useful in OLEDs and other electronic devices .
Analytical Chemistry
2-(6-Phenylpyridin-2-yl)acetonitrile: is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments like NMR, HPLC, and mass spectrometers, ensuring accurate analytical measurements .
Environmental Science
In environmental science, derivatives of 2-(6-Phenylpyridin-2-yl)acetonitrile can be employed as sensors or probes. They can detect the presence of metals and organic pollutants in water and soil, aiding in environmental monitoring and cleanup efforts .
Biochemistry Research
The compound is also relevant in biochemistry research. It can be used to study enzyme-substrate interactions, particularly with enzymes that interact with nitrile or aromatic compounds. This can provide insights into enzyme mechanisms and aid in drug design .
Industrial Applications
Industrially, 2-(6-Phenylpyridin-2-yl)acetonitrile is involved in the synthesis of dyes, pigments, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in the manufacture of a wide range of industrial products .
Electrophilic Borylation
This compound is used in electrophilic borylation reactions to create boron-containing compounds. These compounds are important in the development of pharmaceuticals and in the creation of materials with unique electronic properties .
properties
IUPAC Name |
2-(6-phenylpyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXDWKSJFBRDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730381 | |
Record name | (6-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenylpyridin-2-yl)acetonitrile | |
CAS RN |
794522-71-7 | |
Record name | (6-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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